molecular formula C16H13NO4S B3057692 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide CAS No. 84015-73-6

2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide

Cat. No. B3057692
CAS RN: 84015-73-6
M. Wt: 315.3 g/mol
InChI Key: WLGFTCVHCMFQGA-UHFFFAOYSA-N
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Description

2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide, also known as OTCS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, OTCS has shown promising results as a potential anticancer agent due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Crystal Structure Analysis

The 2H-chromene ring, a structural component of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide, is found in various compounds, such as 4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate. These compounds have been analyzed for their crystal structures. The 2H-chromene ring in such compounds is typically planar, and these molecules form two-dimensional networks in crystals through weak hydrogen bonds (Sinha, Osman, Wahab, Hemamalini, & Fun, 2012).

Photophysical Properties

Chromenes, including derivatives like this compound, are studied for their photophysical properties. Research on photochromic 2H-pyrans and chromenes reveals insights into their triplet transients, photochromism, and fluorescence lifetimes, contributing to understanding their behavior under different light conditions (Lenoble & Becker, 1986).

Synthesis and Antioxidant Activities

Compounds containing the 2-oxo-2H-chromene structure have been synthesized and tested for biological activities. For instance, novel sulfonamide and amide derivatives containing coumarin moieties showed significant antioxidant activities in assessments like DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays (Saeedi, Goli, Mahdavi, Dehghan, Faramarzi, Foroumadi, & Shafiee, 2014).

Antibacterial Effects

Research on chromen-2-one derivatives, which share a similar chromene ring structure with this compound, indicates their potential in antibacterial applications. These compounds have shown bacteriostatic and bactericidal activity against various bacterial strains, highlighting their potential in antimicrobial therapy (Behrami & Dobroshi, 2019).

Mitochondria Imaging and Sulfite Detection

Certain 2H-chromene derivatives serve as fluorescence probes for mitochondria imaging and detecting sulfite/bisulfite in living cells. These probes, based on diethylaminecoumarin skeletons, demonstrate high sensitivity and selectivity, valuable in biomedical research for tracking cellular processes and disease diagnostics (Wang, Zhu, Xing, Cao, Guan, Zhao, Liu, & Mao, 2019).

Mechanism of Action

Target of Action

The primary target of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, preventing the binding of natural substrates (triglycerides). This inhibits the enzyme’s activity and reduces the breakdown of dietary fats .

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid digestion pathway. The reduced breakdown of dietary fats leads to a decrease in the absorption of fats in the intestines. This can have downstream effects on lipid metabolism and energy homeostasis .

Result of Action

The inhibition of pancreatic lipase by this compound results in a decrease in the digestion and absorption of dietary fats. This can lead to a reduction in caloric intake and potentially contribute to weight loss . Therefore, this compound could be of interest for the treatment of conditions such as obesity .

properties

IUPAC Name

N-(2-methylphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-4-2-3-5-14(11)17-22(19,20)13-7-8-15-12(10-13)6-9-16(18)21-15/h2-10,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGFTCVHCMFQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424219
Record name F3179-0581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

84015-73-6
Record name F3179-0581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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